6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine ring system with a chlorine atom at the 6th position and a sulfanyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated benzoxazine derivatives.
Substitution: Amino or thiol-substituted benzoxazine derivatives.
Scientific Research Applications
6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6-bromo-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Similar structure but with a bromine atom instead of chlorine.
6-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the chlorine atom at the 6th position.
Uniqueness
6-chloro-7-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both chlorine and sulfanyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its potential as a versatile scaffold in drug design and materials science.
Properties
CAS No. |
1094359-89-3 |
---|---|
Molecular Formula |
C8H6ClNO2S |
Molecular Weight |
215.7 |
Purity |
70 |
Origin of Product |
United States |
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